molecular formula C15H12 B078826 (1-Phenyl-1,2-propadienyl)benzene CAS No. 14251-57-1

(1-Phenyl-1,2-propadienyl)benzene

Cat. No.: B078826
CAS No.: 14251-57-1
M. Wt: 192.25 g/mol
InChI Key: OPKQXJQFEPNJTP-UHFFFAOYSA-N
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Description

(1-Phenyl-1,2-propadienyl)benzene, also known as phenylallene or phenylpropadiene, is an organic compound with the molecular formula C15H12. It is characterized by the presence of a phenyl group attached to a propadienyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-1,2-propadienyl)benzene typically involves the reaction of phenylacetylene with formaldehyde in the presence of a base. This reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes to enhance the reaction rate and yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (1-Phenyl-1,2-propadienyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

Scientific Research Applications

(1-Phenyl-1,2-propadienyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Phenyl-1,2-propadienyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Phenylacetylene: Similar in structure but lacks the propadienyl moiety.

    Styrene: Contains a phenyl group attached to an ethylene moiety.

    Benzylideneacetone: Features a phenyl group attached to a conjugated diene system.

Uniqueness: (1-Phenyl-1,2-propadienyl)benzene is unique due to its propadienyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

InChI

InChI=1S/C15H12/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKQXJQFEPNJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345598
Record name (1-Phenyl-1,2-propadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14251-57-1
Record name (1-Phenyl-1,2-propadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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